

Physicochemical properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

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An In-depth Technical Guide to the Physicochemical Properties of **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** (CAS No: 1707-67-1). This heterocyclic compound is a subject of interest in medicinal chemistry due to the broad biological activities associated with the imidazole scaffold. This document consolidates key data from various sources into a structured format, offering detailed experimental protocols and a visual representation of its synthesis workflow to support further research and development.

Core Physicochemical Properties

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a yellowish powder that is insoluble in water[1]. Its stability under standard room temperature conditions makes it a practical intermediate for various synthetic applications[1].

Quantitative Data Summary

The key physicochemical parameters for **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Identifiers		
IUPAC Name	2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole	[2]
CAS Number	1707-67-1	[1]
Molecular Formula	C ₂₁ H ₁₅ ClN ₂	[1][2]
Molecular Weight	330.816 g/mol	[1]
Physical Properties		
Appearance	Yellowish powder	[1]
Melting Point	197 °C / 212-214 °C	[1][3]
Boiling Point	534.8 °C at 760 mmHg	[1]
Density	1.23 g/cm ³	[1]
Flash Point	307.8 °C	[1]
Water Solubility	Insoluble	[1]
Chemical Properties		
pKa (Predicted)	11.09 ± 0.12	[1]
logP	6.06410	[1]
XLogP3	5.7	[1][2]
Hydrogen Bond Donor	1	[1]
Hydrogen Bond Acceptor	1	[1]
Rotatable Bond Count	3	[1]
Refractive Index	1.645	[1]
Polar Surface Area	28.68 Å ²	[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of substituted triphenyl-imidazoles, which are representative of the target compound.

Synthesis Protocol: One-Pot Condensation

The synthesis of 2,4,5-trisubstituted imidazoles is commonly achieved through a one-pot condensation reaction. The following protocol is adapted from the synthesis of the structurally similar 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[4][5].

Materials:

- Benzil (1,2-diphenylethane-1,2-dione)
- 2-Chlorobenzaldehyde
- Ammonium Acetate
- Glacial Acetic Acid
- Ethanol (for recrystallization)
- 5% Ammonium Hydroxide solution or Sodium Carbonate solution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate in glacial acetic acid[4].
- Heat the reaction mixture to reflux for 3-5 hours on an oil bath with continuous stirring[4][5].
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a beaker containing 300 mL of cold water to precipitate the crude product[4][5].

- Filter the resulting solid using a Buchner funnel.
- Neutralize the filtrate with a 5% ammonium hydroxide or sodium carbonate solution to precipitate any remaining product[4][5].
- Filter the second crop of the product and combine it with the first.
- Wash the crude product with water and then with a suitable solvent like toluene to remove impurities[5].
- Purify the final compound by recrystallization from absolute ethanol to yield the crystalline product[4].

Characterization Methodologies

The structure and purity of the synthesized **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** are confirmed using standard spectroscopic and chromatographic techniques[3][4].

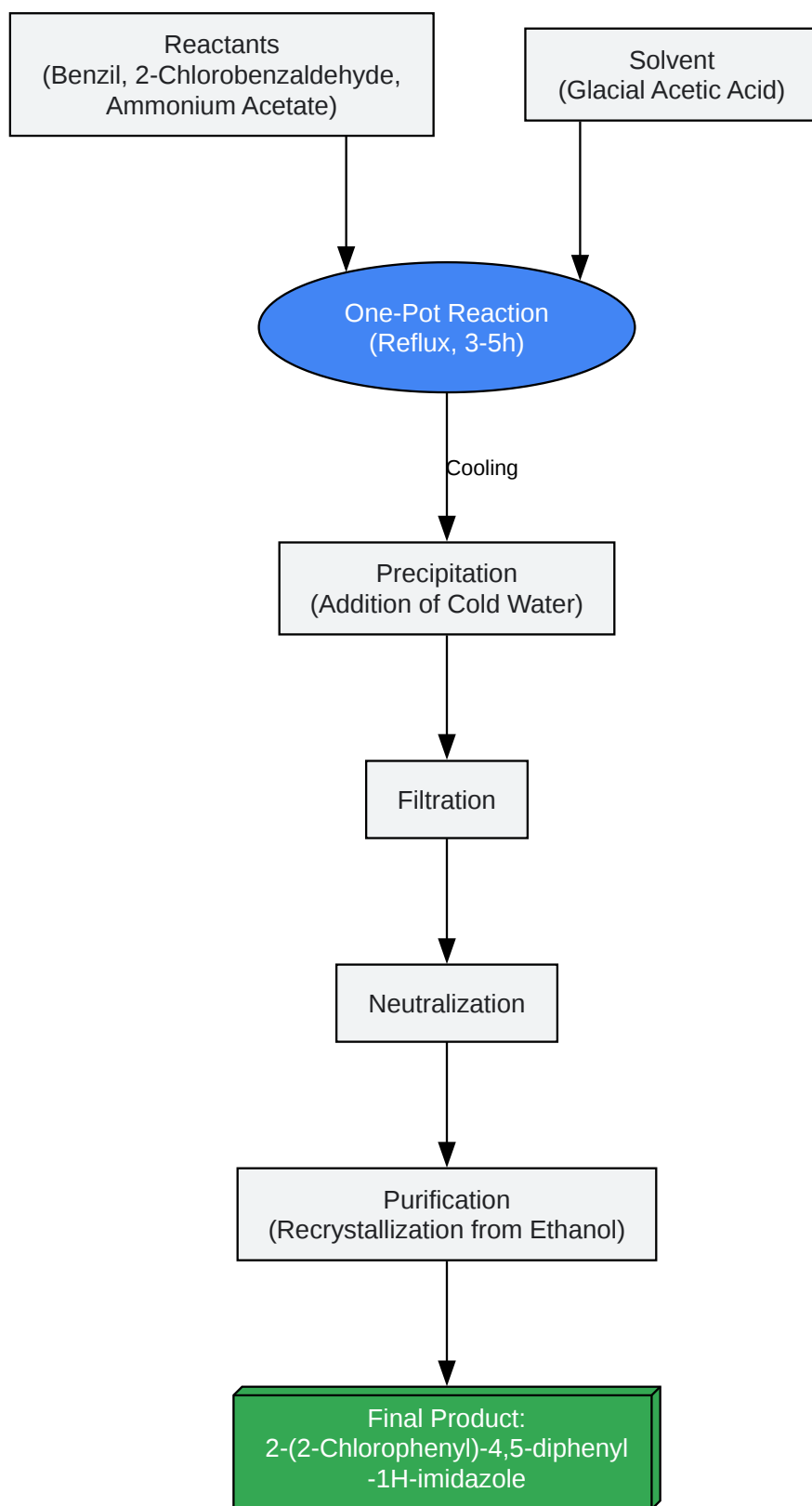
- Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:9 ratio)[3].
- Infrared (IR) Spectroscopy: Performed using KBr pellets to identify characteristic functional groups. Key peaks for a similar compound include C-Cl, aromatic C-H, and C=N stretching vibrations[6].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Spectra are recorded to determine the number and environment of protons. For the target compound, characteristic signals would appear in the aromatic region (approx. 7.2-7.8 ppm) and a singlet for the N-H proton (approx. 12.6 ppm) is expected in DMSO- d_6 [3].
 - ^{13}C NMR: Provides information about the carbon skeleton of the molecule. Expected signals correspond to the carbons of the imidazole core and the three phenyl rings[3][7].
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound by identifying the molecular ion peak (M^+)[4].

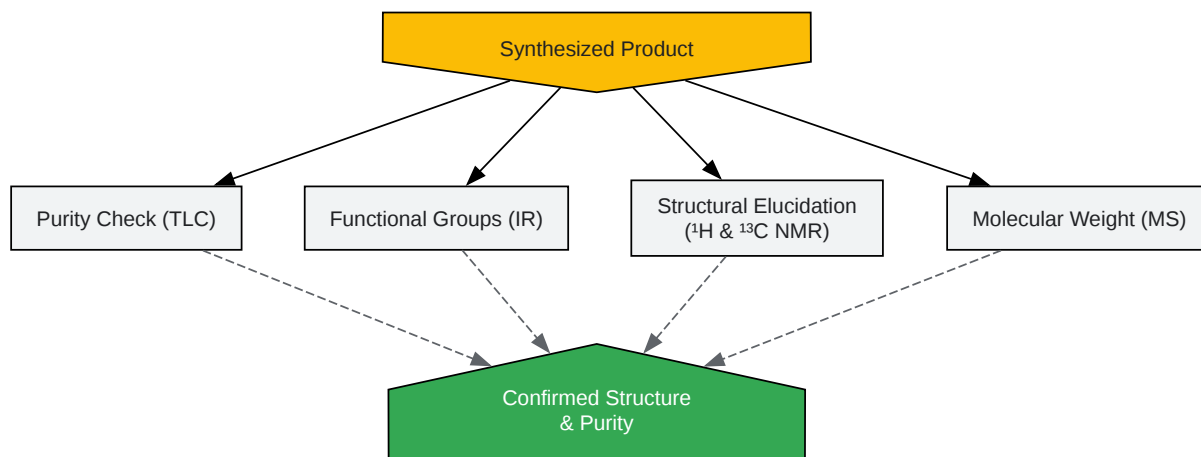
Biological Context

While specific signaling pathways for **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** are not extensively documented, the broader class of imidazole derivatives is known for a wide spectrum of pharmacological activities. Derivatives of the isomeric 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated moderate to good anti-inflammatory, antibacterial, and antifungal properties[4][8]. The imidazole moiety is a key feature in several COX-2 inhibitors and other biologically active agents, suggesting potential for this compound in drug discovery programs targeting inflammation and microbial infections[8][9].

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.





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